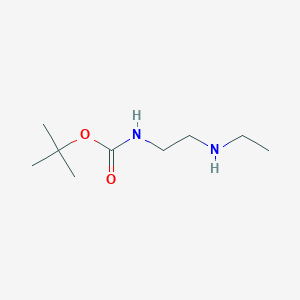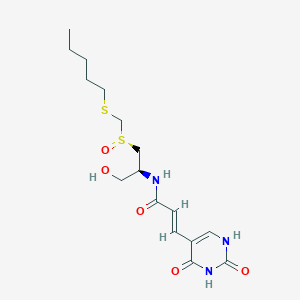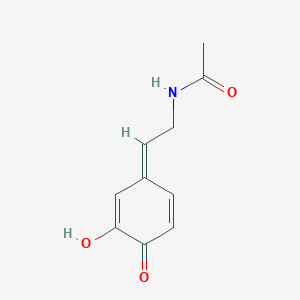
N-(2-(3-Hydroxy-4-oxo-2,5-cyclohexadien-1-ylidene)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3-Hydroxy-4-oxo-2,5-cyclohexadien-1-ylidene)ethyl)acetamide, commonly known as HCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. HCA is a derivative of hydroxycitric acid, which is found in the fruit of Garcinia cambogia.
Mecanismo De Acción
HCA exerts its effects by inhibiting the activity of ATP citrate lyase, which is involved in the synthesis of fatty acids. This inhibition leads to a decrease in the production of fatty acids and subsequently, a reduction in body weight. HCA also increases the levels of the neurotransmitter serotonin, which can lead to a decrease in appetite and food intake.
Efectos Bioquímicos Y Fisiológicos
HCA has been shown to have a number of biochemical and physiological effects. Some of these effects include a decrease in body weight, an improvement in glucose metabolism and insulin sensitivity, and anti-cancer properties. HCA has also been found to increase the levels of the neurotransmitter serotonin, which can lead to a decrease in appetite and food intake.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using HCA in lab experiments is its potential therapeutic applications. HCA has been extensively studied for its effects on obesity, diabetes, and cancer. Additionally, HCA is relatively easy to synthesize and purify. However, there are also some limitations to using HCA in lab experiments. One limitation is that HCA has not yet been approved for clinical use, so its safety and efficacy in humans are still being studied. Additionally, HCA can be difficult to work with due to its low solubility in water.
Direcciones Futuras
There are a number of future directions for research on HCA. Some of these directions include further studies on its potential therapeutic applications, including its effects on obesity, diabetes, and cancer. Additionally, more research is needed to determine the safety and efficacy of HCA in humans. Other future directions include studies on the mechanism of action of HCA, as well as the development of new synthetic methods for HCA.
Métodos De Síntesis
HCA can be synthesized by reacting hydroxycitric acid with ethyl acetate and sodium hydroxide. The reaction results in the formation of HCA, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
HCA has been extensively studied for its potential therapeutic applications. Some of the areas of research include obesity, diabetes, and cancer. HCA has been shown to inhibit the activity of the enzyme ATP citrate lyase, which is involved in the synthesis of fatty acids. This inhibition leads to a decrease in the production of fatty acids and subsequently, a reduction in body weight. HCA has also been found to improve glucose metabolism and insulin sensitivity, making it a potential treatment for diabetes. Additionally, HCA has been shown to have anti-cancer properties by inducing apoptosis in cancer cells.
Propiedades
Número CAS |
117333-16-1 |
|---|---|
Nombre del producto |
N-(2-(3-Hydroxy-4-oxo-2,5-cyclohexadien-1-ylidene)ethyl)acetamide |
Fórmula molecular |
C10H11NO3 |
Peso molecular |
193.2 g/mol |
Nombre IUPAC |
N-[(2E)-2-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]acetamide |
InChI |
InChI=1S/C10H11NO3/c1-7(12)11-5-4-8-2-3-9(13)10(14)6-8/h2-4,6,14H,5H2,1H3,(H,11,12)/b8-4+ |
Clave InChI |
HZUDLKIKKKYMQA-XBXARRHUSA-N |
SMILES isomérico |
CC(=O)NC/C=C/1\C=CC(=O)C(=C1)O |
SMILES |
CC(=O)NCC=C1C=CC(=O)C(=C1)O |
SMILES canónico |
CC(=O)NCC=C1C=CC(=O)C(=C1)O |
Sinónimos |
N-acetyldopamine quinone methide NADA quinone methide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



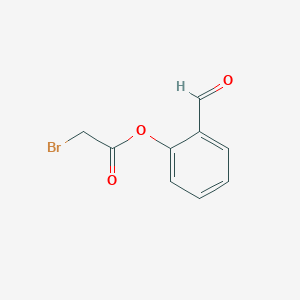
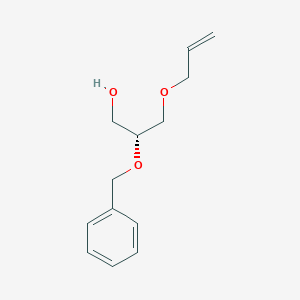
![5-fluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B54385.png)
![2-Amino-7-methyl-5,7-dihydro-6H-[1,3]thiazolo[5,4-f]indol-6-one](/img/structure/B54387.png)
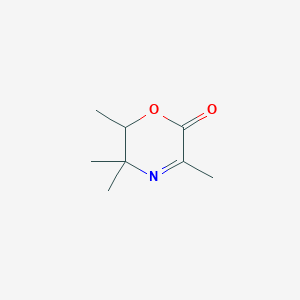
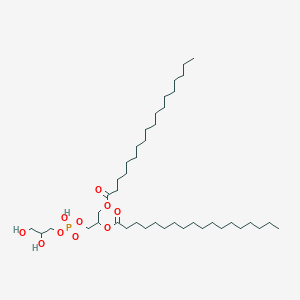
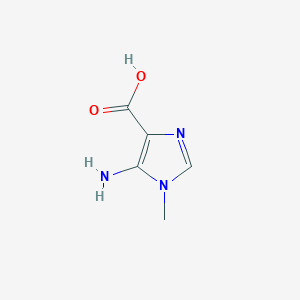
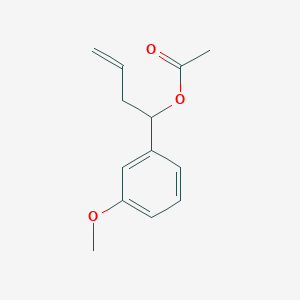
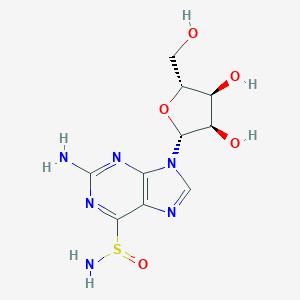
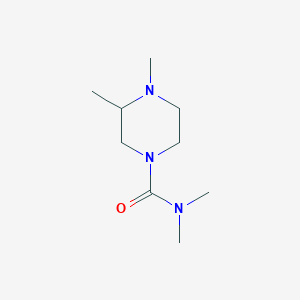
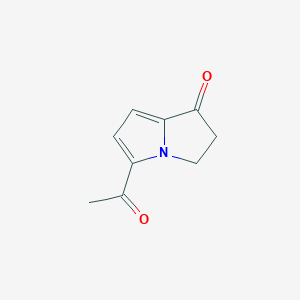
![Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3,4-dione](/img/structure/B54398.png)
